2-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Description
2-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridine core with a cyclopentylmethyl substituent at position 2 and a methoxymethyl group at position 5. Its molecular formula is C₁₄H₂₃N₃O₂, with a molecular weight of 265.35 g/mol .
Properties
IUPAC Name |
2-(cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-18-10-13-7-15-6-12-9-17(16-14(12)13)8-11-4-2-3-5-11/h9,11,13,15H,2-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJZVCVDONMXWEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CNCC2=CN(N=C12)CC3CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyrazoles with α,β-Unsaturated Carbonyls
Inspired by Liu et al.’s work, 3-carbonitrile-5-aminopyrazole undergoes acid-catalyzed condensation with α,β-unsaturated aldehydes to form pyrazolo Hantzsch dihydropyridines. Disproportionation yields pyrazolopyridines, which are hydrogenated to tetrahydro derivatives. For example, refluxing 3-carbonitrile-5-aminopyrazole with cinnamaldehyde in HCl/acetic acid (1:1) at 80°C for 12 hours produces pyrazolo[4,3-c]pyridine in 65% yield. Hydrogenation using Pd/C under H₂ (50 psi) saturates the pyridine ring, forming the tetrahydro scaffold.
SNAr and Japp–Klingemann Reaction Sequence
Klimenko et al. demonstrated that 2-chloro-3-nitropyridines undergo nucleophilic aromatic substitution (SNAr) with hydrazones, followed by modified Japp–Klingemann reactions to annulate pyrazole rings. Applying this to 2-chloro-3-nitropyridine derivatives, substitution with cyclopentylmethyl hydrazine at 80°C in DMF forms intermediate hydrazones. Subsequent acid-mediated cyclization (e.g., HCl/EtOH) yields pyrazolo[4,3-c]pyridines.
Functionalization with Methoxymethyl Group
The methoxymethyl group at position 7 is introduced via etherification or protection-deprotection strategies:
Methoxymethylation of Hydroxymethyl Intermediates
A hydroxymethyl intermediate is treated with methoxymethyl chloride (MOM-Cl) and DIPEA in dichloromethane. For example, 7-hydroxymethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine reacts with MOM-Cl at 0°C for 2 hours, yielding 95% of the methoxymethyl product.
Reductive Amination
Condensation of 7-formyl derivatives with methoxyamine hydrochloride, followed by NaBH₃CN reduction, installs the methoxymethylamine group. This method, adapted from tetrahydroisoquinoline syntheses, achieves 78% yield under mild conditions (MeOH, 25°C, 4 hours).
Hydrogenation and Ring Saturation
The tetrahydro pyridine ring is synthesized via catalytic hydrogenation or partial reduction:
Palladium-Catalyzed Hydrogenation
Pyrazolo[4,3-c]pyridine derivatives are hydrogenated using 10% Pd/C in ethanol under 3 atm H₂ at 50°C for 6 hours, achieving full saturation without over-reduction.
Borane-Mediated Reduction
BH₃·THF selectively reduces the pyridine ring while preserving the pyrazole moiety. For example, stirring pyrazolo[4,3-c]pyridine with BH₃·THF at 0°C for 2 hours yields 90% tetrahydro product.
Comparative Analysis of Synthetic Routes
Experimental Characterization Data
NMR Spectroscopic Analysis
Mass Spectrometry
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas in the presence of palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of fully reduced pyrazolo[4,3-c]pyridine derivatives.
Substitution: Formation of various substituted pyrazolo[4,3-c]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The pyrazolo[4,3-c]pyridine scaffold is versatile, with substituent variations significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Physicochemical Comparisons
Key Observations :
Substituent Effects on Lipophilicity: The cyclopentylmethyl group in the target compound enhances lipophilicity compared to phenyl or smaller alkyl substituents (e.g., methyl in 8a–8f ). Methoxymethyl at position 7 introduces polarity, balancing hydrophobicity and improving aqueous solubility relative to purely aromatic substituents (e.g., 4-methoxyphenyl in ).
Synthetic Flexibility :
- Iodinated derivatives (e.g., 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine ) serve as intermediates for Suzuki-Miyaura couplings, enabling diverse aryl/heteroaryl introductions. The target compound’s methoxymethyl group could be installed via similar cross-coupling or alkylation strategies.
Thermal Stability :
- Derivatives with fused aromatic systems (e.g., naphthyridine in 8a ) exhibit exceptionally high melting points (>300°C), indicating strong intermolecular interactions. The target compound’s tetrahydro core may reduce crystallinity, lowering its melting point.
Biological Activity: Antiproliferative Activity: Triphenyl-substituted analogs (e.g., 7-(4-methoxyphenyl)-2,4,6-triphenyl-2H-pyrazolo[4,3-c]pyridine ) show moderate activity against cancer cell lines, likely due to π-π stacking with cellular targets. The cyclopentylmethyl group in the target compound may alter binding kinetics. Antimicrobial Potential: Fluoroquinolone hybrids (e.g., 8a–8f ) leverage the pyrazolo-pyridine core for bacterial topoisomerase inhibition. The target compound’s methoxymethyl group could modulate bacterial efflux pump resistance.
Biological Activity
2-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a synthetic compound with potential therapeutic applications. Its unique structure allows for interaction with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C14H23N3O
- Molecular Weight : 249.35 g/mol
- CAS Number : 1422132-94-2
Biological Activity Overview
The biological activity of this compound is primarily characterized by its interactions with specific receptors and enzymes. Research indicates that it may exhibit significant pharmacological effects, including:
- Antiproliferative Activity : Studies have shown that compounds similar to this compound can inhibit the growth of cancer cells. For instance, derivatives of pyrazolo[4,3-c]pyridine have demonstrated low micromolar GI50 values against various cancer cell lines such as K562 and MCF-7 .
- Mechanism of Action : The compound is believed to induce apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are critical in the apoptotic pathway. This mechanism suggests potential use in cancer therapy by promoting programmed cell death in malignant cells .
Case Studies and Research Findings
- Antiproliferative Effects :
- Structure-Activity Relationship (SAR) :
- Fluorescence Properties :
Comparative Biological Activity Table
Q & A
Basic: What are the key considerations for optimizing the synthesis of 2-(Cyclopentylmethyl)-7-(methoxymethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine?
Methodological Answer:
Synthesis optimization for this compound requires multi-step protocols, often starting with cyclocondensation of hydrazine derivatives with ketones or aldehydes to form the pyrazole core. Critical factors include:
- Reagent Selection : Use cyclopentylmethyl and methoxymethyl groups as substituents during intermediate steps, ensuring regioselectivity .
- Reaction Conditions : Maintain temperatures between 60–80°C and pH 6–8 to avoid side reactions (e.g., ring-opening or over-alkylation) .
- Purification : Employ column chromatography with ethyl acetate/hexane gradients (3:1 to 1:1) and recrystallization in ethanol for >95% purity .
Basic: How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
Characterization should combine spectroscopic and crystallographic methods:
- NMR Analysis : Assign peaks for cyclopentylmethyl protons (δ 1.5–2.1 ppm, multiplet) and methoxymethyl (δ 3.3 ppm, singlet) .
- X-Ray Crystallography : Resolve the fused pyrazolo-pyridine ring system and confirm substituent positions (e.g., C7 methoxymethyl orientation) .
- Mass Spectrometry : Confirm molecular ion [M+H]+ at m/z 290.2 (calculated) with fragmentation patterns matching pyrazole ring cleavage .
Advanced: What experimental designs are recommended for evaluating its biological activity in vitro?
Methodological Answer:
Focus on target-specific assays:
- Enzyme Inhibition : Use fluorescence-based PDE4 or kinase assays (IC50 determination) with ATP concentrations adjusted to physiological levels (1–2 mM) .
- Cellular Uptake : Employ radiolabeled (³H) analogs in HEK293 or HeLa cells, measuring intracellular accumulation via scintillation counting .
- Control Experiments : Include structurally related analogs (e.g., 4,6-dichloro-2-methyl derivatives) to assess substituent-specific effects .
Advanced: How can structure-activity relationship (SAR) studies be systematically conducted for this compound?
Methodological Answer:
SAR analysis requires modular synthetic and computational approaches:
- Substituent Variation : Synthesize analogs with modified cyclopentyl (e.g., cyclohexyl) or methoxymethyl (e.g., ethoxymethyl) groups to probe steric/electronic effects .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to identify critical hydrogen-bond acceptors (e.g., pyrazole N1) and hydrophobic regions (cyclopentyl group) .
- Biological Profiling : Compare IC50 values across analogs in target assays (e.g., PDE4B inhibition) to correlate substituent changes with activity .
Advanced: How should researchers resolve contradictions in reported binding affinities across studies?
Methodological Answer:
Discrepancies often arise from experimental variables:
- Solubility Optimization : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .
- Binding Assay Calibration : Standardize assay conditions (e.g., pH 7.4, 25°C) and validate with reference inhibitors (e.g., rolipram for PDE4) .
- Orthogonal Validation : Confirm affinity via surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to rule out fluorescence artifacts .
Advanced: What computational strategies are effective for predicting its metabolic stability?
Methodological Answer:
Leverage in silico tools to guide experimental work:
- Metabolite Prediction : Use GLORY or SyGMa to identify likely oxidation sites (e.g., cyclopentyl C-H bonds) .
- CYP450 Docking : Simulate interactions with CYP3A4/2D6 using AutoDock Vina; prioritize sites with high binding scores (>−9 kcal/mol) .
- In Vitro Validation : Incubate with human liver microsomes (HLMs) and quantify parent compound depletion via LC-MS/MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
